2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

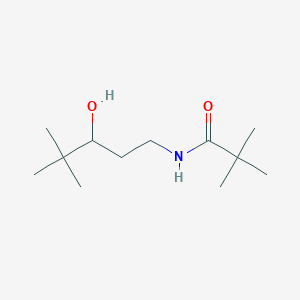

2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C10H14FNO3S . It has an average mass of 247.286 Da and a monoisotopic mass of 247.067841 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluoro group, a methoxypropyl group, and a sulfonamide group . The exact 3D structure is not provided in the search results.Scientific Research Applications

Synthesis and Biological Activities

Cytotoxic and Carbonic Anhydrase Inhibitory Activities : A study by Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities on tumor and non-tumor cell lines. They found that these compounds showed significant inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential for cancer therapy applications (Kucukoglu et al., 2016).

Antimicrobial and Antitubercular Potential : Shingare et al. (2022) synthesized novel benzene sulfonamide pyrazole oxadiazole derivatives and evaluated them for antimicrobial and antitubercular activities. Molecular docking studies indicated their potential as antitubercular agents (Shingare et al., 2022).

Chemical Properties and Applications

Polymorphism in Aromatic Sulfonamides : Research by Terada et al. (2012) examined the polymorphism of fluorine-substituted N-(2-phenoxyphenyl)benzene sulfonamides. They found that fluorine substitution leads to polymorphs or pseudopolymorphs, which is important for understanding the crystalline structures of such compounds (Terada et al., 2012).

Non-Linear Optical Studies : Shahid et al. (2018) synthesized a Sulfadiazine-Ortho-Vanillin Schiff base (benzene sulfonamide derivative) and studied its non-linear optical (NLO) properties. They found that solvent polarity significantly enhanced the NLO response, indicating potential applications in the development of non-linear optical materials (Shahid et al., 2018).

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit bacterial enzymes involved in the synthesis of folic acid .

Mode of Action

Sulfonamides, including 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide, are known to be bacteriostatic. They inhibit the growth and multiplication of bacteria by interfering with the synthesis of folic acid, a nutrient essential for bacterial cell division .

Biochemical Pathways

The compound affects the biochemical pathway of folic acid synthesis in bacteria. By inhibiting the enzymes involved in this pathway, it prevents the bacteria from producing folic acid, thereby hindering their growth and multiplication .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and multiplication. This is achieved by interfering with the synthesis of folic acid, which is crucial for bacterial cell division .

properties

IUPAC Name |

2-fluoro-N-(3-methoxypropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO3S/c1-15-8-4-7-12-16(13,14)10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQRANXTUQGIPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

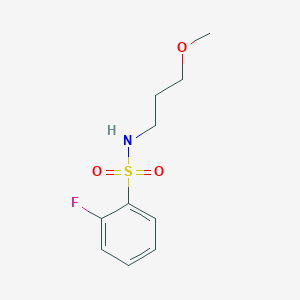

COCCCNS(=O)(=O)C1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate](/img/structure/B2413330.png)

![2-[8-(2-Methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetamide](/img/structure/B2413332.png)

![6-(1H-pyrazol-1-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2413335.png)

![2-(2-butoxyphenyl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2413337.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethylphenyl)urea](/img/structure/B2413339.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2413342.png)

![2-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B2413345.png)

![2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one](/img/structure/B2413346.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-enenitrile](/img/structure/B2413347.png)